molecular formula C14H12OS B7725481 4'-Methylsulfanyl-biphenyl-2-carbaldehyde

4'-Methylsulfanyl-biphenyl-2-carbaldehyde

Cat. No.: B7725481
M. Wt: 228.31 g/mol
InChI Key: BMGKDSFKKXRHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Methylsulfanyl-biphenyl-2-carbaldehyde is an organic compound with the molecular formula C14H12OS and a molecular weight of 228.31 g/mol . This compound is characterized by the presence of a biphenyl structure with a methylsulfanyl group at the 4’ position and an aldehyde group at the 2 position. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylsulfanyl-biphenyl-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 4’-Methylsulfanyl-biphenyl-2-carbaldehyde are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Methylsulfanyl-biphenyl-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: 4’-Methylsulfanyl-biphenyl-2-carboxylic acid.

    Reduction: 4’-Methylsulfanyl-biphenyl-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Methylsulfanyl-biphenyl-2-carbaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Methylsulfanyl-biphenyl-2-carbaldehyde depends on its specific application. In proteomics research, it may interact with proteins through covalent bonding or non-covalent interactions, affecting protein structure and function. The aldehyde group can form Schiff bases with amino groups in proteins, leading to modifications that can be studied for various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4’-Methylsulfanyl-biphenyl-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4’-Methylsulfanyl-biphenyl-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    4’-Methylsulfanyl-biphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness

4’-Methylsulfanyl-biphenyl-2-carbaldehyde is unique due to the presence of both a methylsulfanyl group and an aldehyde group on the biphenyl structure. This combination allows for diverse chemical reactivity and makes it a valuable compound in various research applications.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGKDSFKKXRHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromobenzaldehyde (3.7 g, 20 mmol) and 4-(methylthio) benzeneboronic acid (3.36 g, 20 mmol) were dissolved in toluene (80 mL) and sodium carbonate (2M, 10 mL, 20 mmol) was added. To this reaction mixture was added ethanol (5 mL) followed by tetrakis (triphenylphosphine)palladium (240 mg, 0.2 mmol) and the reaction mixture was refluxed overnight under nitrogen atmosphere. The reaction mixture was cooled to room temperature and diluted with water (50 mL), stirred well, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water (2×50 mL), brine (1×50 mL), dried over sodium sulfate, filtered and the filtrate concentrated under reduced pressure to give the crude product. Purification by flash column chromatography using 5% ethyl acetate in hexane gave the title compound as a colorless thick oil (4.4 g, 96% yield). 1H NMR (CDCl3) δ9.98 (s, 1H), 8.01 (dd, J=7.8 Hz and 1.2 Hz, 1H), 7.6 (dt, J=7.5 and 1.4 Hz, 2H), 7.62-7.40 (m, 2H), 7.3-7.25 (m, 3H), 2.53 (s, 3H); LRMS (APIMS) m/z 329 (M+H)+.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
tetrakis (triphenylphosphine)palladium
Quantity
240 mg
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.